molecular formula C9H14 B13140325 1-(Propan-2-yl)cyclohexa-1,4-diene CAS No. 62782-27-8

1-(Propan-2-yl)cyclohexa-1,4-diene

Cat. No.: B13140325
CAS No.: 62782-27-8
M. Wt: 122.21 g/mol
InChI Key: RGMGAPYVLURMAG-UHFFFAOYSA-N
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Description

1-ISOPROPYLCYCLOHEXA-1,4-DIENE is an organic compound that belongs to the class of cyclohexadienes. It is characterized by the presence of an isopropyl group attached to a cyclohexa-1,4-diene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ISOPROPYLCYCLOHEXA-1,4-DIENE can be synthesized through various methods. One common approach involves the Birch reduction of aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring, allowing for the selective formation of the desired diene.

Industrial Production Methods: Industrial production of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-ISOPROPYLCYCLOHEXA-1,4-DIENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces cyclohexane derivatives .

Scientific Research Applications

1-ISOPROPYLCYCLOHEXA-1,4-DIENE has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE involves its ability to undergo various chemical transformations. The compound can form resonance-stabilized carbocations, which are key intermediates in many of its reactions. These carbocations can undergo further reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-ISOPROPYLCYCLOHEXA-1,4-DIENE can be compared with other similar compounds, such as:

The uniqueness of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE lies in its specific substitution pattern and the resulting chemical behavior, which distinguishes it from other cyclohexadienes and related compounds .

Properties

CAS No.

62782-27-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-propan-2-ylcyclohexa-1,4-diene

InChI

InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

RGMGAPYVLURMAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC=CC1

Origin of Product

United States

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